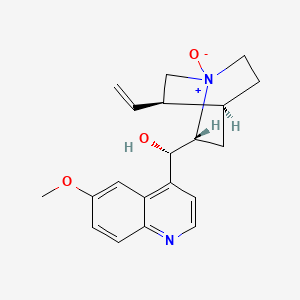
Quinidine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinidine N-oxide is a metabolite of quinidine, an alkaloid derived from the bark of the cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. This compound is formed through the N-oxidation of quinidine and has been identified in the plasma of patients undergoing quinidine therapy . This compound is of interest due to its unique chemical properties and potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinidine N-oxide typically involves the oxidation of quinidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under mild conditions to avoid degradation of the quinidine molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Quinidine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: this compound can be reduced back to quinidine under specific conditions.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Quinidine.
Substitution: Derivatives with different functional groups replacing the N-oxide group.
科学研究应用
Quinidine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential biological activities, including its effects on ion channels and receptors.
Medicine: Studied for its pharmacokinetics and potential therapeutic effects, particularly in relation to its parent compound, quinidine.
作用机制
The mechanism of action of Quinidine N-oxide is not fully understood but is believed to involve interactions with ion channels and receptors similar to quinidine. This compound may exert its effects by modulating the activity of sodium and potassium channels, thereby affecting cardiac electrophysiology. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinine: A stereoisomer of quinidine, used as an antimalarial agent.
Dihydroquinidine: Another metabolite of quinidine with similar pharmacological properties.
Uniqueness: Quinidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Unlike quinidine, this compound has different metabolic pathways and may exhibit different biological activities. Its unique structure makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1 |
InChI 键 |
WVDIZKMXQMCCAA-IKJOXUIJSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)
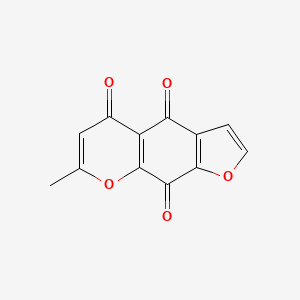

![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
![(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)
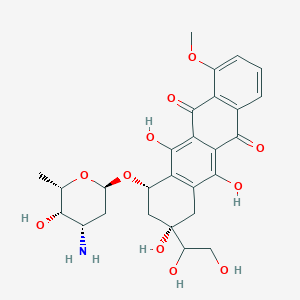

![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
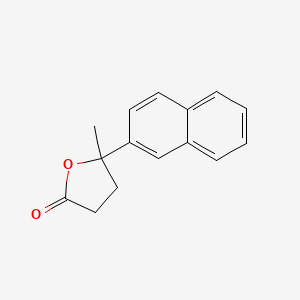
![(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol](/img/structure/B10778985.png)
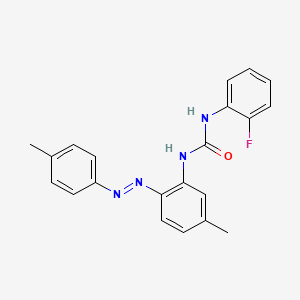
![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)
